5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride
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Overview
Description
5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is a research chemical with the molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction mixture is allowed to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific research applications .
Scientific Research Applications
5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is used in a variety of scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydroquinolin-8-amine
- 1,2,3,4-Tetrahydroquinoline
- 8-Aminoquinoline
Uniqueness
5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets .
Biological Activity
5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is a fluorinated derivative of tetrahydroquinoline that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocycles known for their diverse pharmacological properties, including anticonvulsant, antipsychotic, and antimicrobial activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
- Molecular Formula : C₉H₁₁FN₂
- Molar Mass : 166.2 g/mol
- Density : Approximately 1 g/cm³ (predicted)
- pKa : 6.70 (predicted)
- Storage Conditions : 2-8°C, protected from light
The precise mechanism of action for this compound remains largely undefined. However, compounds within the tetrahydroquinoline class are known to interact with various biological targets. For instance, some derivatives have shown potential as inhibitors of acetylcholinesterase and other enzymes critical in neurotransmission and metabolic pathways .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A comparative study demonstrated that this compound has a significant zone of inhibition against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
In vivo studies have shown that derivatives of tetrahydroquinolines can exhibit anticonvulsant properties. For example, a related compound was tested for its ability to prevent seizures in animal models. The results indicated a significant reduction in seizure frequency when administered at specific dosages.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antioxidant Properties : A study on flurbiprofen derivatives indicated that similar compounds can exhibit antioxidant activity through mechanisms involving free radical scavenging and inhibition of lipid peroxidation .
- Molecular Docking Studies : In silico analyses have been conducted to predict the binding affinity of this compound with human serum albumin (HSA). These studies reveal promising interactions that suggest potential therapeutic applications .
- Toxicity Assessment : Toxicity studies indicate that while the compound shows significant biological activity, it also requires careful evaluation regarding its safety profile in therapeutic contexts .
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPPVOZHCULJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.